molecular formula C19H24Cl2F2N2O B15054990 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride

Cat. No.: B15054990
M. Wt: 405.3 g/mol
InChI Key: HJNOLDPUKMZKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is often referred to by its synonym, GBR 12909 dihydrochloride . It is a potent inhibitor of the dopamine active transporter (DAT), making it a valuable tool in studying dopamine-related processes in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The final product is obtained after purification and crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as aliphatic and aromatic hydrocarbons, ethers, amides, and alcohols of low reactivity are commonly used .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific binding affinity and selectivity for the dopamine transporter. This makes it particularly valuable for detailed studies of dopaminergic signaling and the development of targeted therapies .

Properties

Molecular Formula

C19H24Cl2F2N2O

Molecular Weight

405.3 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C19H22F2N2O.2ClH/c20-17-5-1-15(2-6-17)19(16-3-7-18(21)8-4-16)24-14-13-23-11-9-22-10-12-23;;/h1-8,19,22H,9-14H2;2*1H

InChI Key

HJNOLDPUKMZKGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.